An In-depth Technical Guide on the Synthesis and Properties of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
An In-depth Technical Guide on the Synthesis and Properties of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, a constrained cyclic α-amino acid of interest in medicinal chemistry.
Introduction
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, also known as 1-amino-1-indancarboxylic acid, is a rigid amino acid analog that incorporates the indane scaffold. This structural rigidity imparts conformational constraint, which is a valuable attribute in drug design for optimizing binding affinity and selectivity to biological targets. Its derivatives have shown potential as antagonists for metabotropic glutamate receptors, suggesting applications in neuroscience and the treatment of neurological disorders.
Synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
The primary synthetic routes to 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid start from 1-indanone. The two most common methods for the introduction of the amino and carboxylic acid functionalities at the C1 position are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by hydrolysis.[1][2][3][4][5][6]
Step 1: Formation of the α-aminonitrile
1-Indanone is reacted with a cyanide source, such as potassium cyanide (KCN), and an ammonium salt, like ammonium chloride (NH₄Cl), in a suitable solvent. The reaction proceeds via the in situ formation of an imine from 1-indanone and ammonia, which is then attacked by the cyanide ion to yield 1-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Step 2: Hydrolysis of the α-aminonitrile
The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final product, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]
Step 1: Hydantoin Formation
1-Indanone is treated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a solvent such as aqueous ethanol. This reaction forms a spiro-hydantoin derivative, specifically 5-(2,3-dihydro-1H-inden-1-ylidene)imidazolidine-2,4-dione.
Step 2: Hydrolysis of the Hydantoin
The hydantoin intermediate is then hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid.
Experimental Protocols
General Protocol for Strecker Synthesis:
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α-Aminonitrile Formation:
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To a solution of 1-indanone in a suitable solvent (e.g., aqueous ammonia or methanol), add ammonium chloride and potassium cyanide.
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Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, extract the α-aminonitrile with an organic solvent and purify if necessary.
-
-
Hydrolysis:
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Treat the α-aminonitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heat under reflux.
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After hydrolysis is complete, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry.
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General Protocol for Bucherer-Bergs Reaction:
-
Hydantoin Formation:
-
In a pressure vessel, combine 1-indanone, potassium cyanide, and ammonium carbonate in aqueous ethanol.
-
Heat the mixture with stirring for several hours.
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Cool the reaction mixture and collect the precipitated hydantoin by filtration.
-
-
Hydrolysis:
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Heat the hydantoin with a strong base (e.g., Ba(OH)₂) in water.
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After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., H₂SO₄) to precipitate the amino acid.
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Filter the product, wash, and dry.
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Physicochemical Properties
Specific experimental data for 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid is limited in the public domain. The following tables summarize available and predicted data for the title compound and its related structures.
Table 1: General Properties of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | 214139-28-3 (DL-form, N-Fmoc derivative) |
| (1R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | 215365-35-8[11] |
| (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 903557-35-7[12] |
| 3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | Not specified[13] |
| 2,3-Dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | 14381-42-1[14] |
| 2,3-Dihydro-3-oxo-1H-indene-1-carboxylic acid | C₁₀H₈O₃ | 176.17 | 29427-69-8[15] |
Spectral Properties
Detailed experimental spectra for the title compound are not widely published. However, based on its structure and the general characteristics of amino acids and carboxylic acids, the following spectral properties can be anticipated.
Table 2: Predicted and Typical Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Protons on the indane ring (multiplets, ~2.0-3.5 ppm).- Broad singlet for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O. The COOH proton signal is typically downfield (>10 ppm).[16] |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~170-185 ppm).- Aromatic carbons (~120-150 ppm).- Aliphatic carbons of the indane ring (~20-60 ppm).[17][18][19] |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- N-H stretching from the amino group (~3200-3500 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[20][21][22][23] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (177.20 g/mol ).- Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragments. |
Biological Activity and Signaling Pathways
While the biological activity of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid itself is not extensively documented, its dicarboxylic acid analog, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , is a known and potent antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][24] mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.
The antagonism of mGluR1 by AIDA suggests that compounds based on the 1-aminoindan-1-carboxylic acid scaffold have the potential to modulate glutamatergic signaling. This has implications for the treatment of various neurological and psychiatric disorders where glutamate excitotoxicity or dysregulation is implicated, such as epilepsy, chronic pain, and anxiety.[25][26]
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway for group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are the targets of AIDA. These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC).
References
- 1. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 5. Strecker Synthesis [organic-chemistry.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
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- 10. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 1H-Indene-1-carboxylic acid, 1-amino-2,3-dihydro-, (1R)- | 215365-35-8 [chemicalbook.com]
- 12. CAS#:903557-35-7 | (s)-1-Amino-2,3-dihydro-1h-indene-5-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 13. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]
- 14. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. scispace.com [scispace.com]
- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 20. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 21. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 22. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. [PDF] Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. | Semantic Scholar [semanticscholar.org]
- 25. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
